![molecular formula C20H20N2O4S3 B2603163 N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide CAS No. 1448135-90-7](/img/structure/B2603163.png)
N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C20H20N2O4S3 and its molecular weight is 448.57. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as:
- Anti-inflammatory : Thiophene-based compounds act as anti-inflammatory agents .
- Anti-psychotic : They have anti-psychotic properties .
- Anti-arrhythmic : They can be used as anti-arrhythmic drugs .
- Anti-anxiety : They have anti-anxiety effects .
- Anti-fungal : They show anti-fungal properties .
- Antioxidant : They have antioxidant properties .
- Estrogen receptor modulating : They can modulate estrogen receptors .
- Anti-mitotic : They have anti-mitotic effects .
- Anti-microbial : They show anti-microbial properties .
- Kinases inhibiting : They can inhibit kinases .
- Anti-cancer : They have anti-cancer properties .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Biological Research
Thiophene-based compounds have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Drug Development
Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus . Therefore, thiophene-based compounds like “N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide” can be potential candidates for drug development.
Synthesis of Novel Thiophene Moieties
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They carry out exhaustive efforts in the search of lead molecules .
3D Bioprinting
In a recent study, a cationic conjugated polythiophene derivative was designed and integrated into an anionic gelatin/alginate matrix to develop a new 3D bioprintable conjugated polymer ink . This shows the potential of thiophene-based compounds in the field of 3D bioprinting.
properties
IUPAC Name |
N-[3-methyl-4-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S3/c1-3-19(23)22-14-6-9-18(13(2)11-14)29(25,26)21-12-15-7-8-17(28-15)20(24)16-5-4-10-27-16/h4-11,21H,3,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMGCDAGAOSVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)propionamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.